3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione

KDR/VEGFR2 inhibition Receptor tyrosine kinase Multi-targeted kinase inhibitor

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 90030-94-7) is a fused bicyclic heterocycle combining an isothiazole ring with a pyrimidine-4,6-dione core, with molecular formula C₆H₅N₃O₂S and molecular weight 183.19 g/mol. The isothiazolo[5,4-d]pyrimidine scaffold functions as a bioisostere of the purine ring system, where the N(7) of the purine imidazole is replaced by a sulfur atom.

Molecular Formula C6H5N3O2S
Molecular Weight 183.19 g/mol
CAS No. 90030-94-7
Cat. No. B6299809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione
CAS90030-94-7
Molecular FormulaC6H5N3O2S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESCC1=NSC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C6H5N3O2S/c1-2-3-4(10)7-6(11)8-5(3)12-9-2/h1H3,(H2,7,8,10,11)
InChIKeyZTLNEUFJVXIZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 90030-94-7): Purine Bioisostere Building Block for Kinase-Focused Drug Discovery


3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione (CAS 90030-94-7) is a fused bicyclic heterocycle combining an isothiazole ring with a pyrimidine-4,6-dione core, with molecular formula C₆H₅N₃O₂S and molecular weight 183.19 g/mol . The isothiazolo[5,4-d]pyrimidine scaffold functions as a bioisostere of the purine ring system, where the N(7) of the purine imidazole is replaced by a sulfur atom . This compound is primarily utilized as a versatile synthetic intermediate, with the 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione derivative serving as the key precursor for generating Schiff bases and N-methylene analogs that have demonstrated anticancer activity across multiple tumor models [1]. The scaffold has been independently validated in multiple therapeutic programs, including IRAK4 inhibitors (US11459337B2) [2] and multi-targeted receptor tyrosine kinase inhibitors achieving sub-10 nM potency [3].

Why Generic Substitution Fails for 3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Evidence-Based Scaffold Differentiation from Thiazolo, Thieno, and Oxazolo Analogs


The isothiazolo[5,4-d]pyrimidine-4,6-dione scaffold cannot be freely interchanged with its closest structural analogs—thiazolo[5,4-d]pyrimidine, thieno[2,3-d]pyrimidine, or oxazolo[5,4-d]pyrimidine—because the position and electronic character of the heteroatom (S vs. O; N-S bond placement vs. C-S) fundamentally alters kinase inhibition potency, selectivity profile, and pharmacokinetic behavior. In head-to-head kinase inhibitor programs, isothiazolopyrimidine urea analogs achieve KDR enzymatic and cellular IC₅₀ values below 10 nM [1], whereas the thiazolo[5,4-d]pyrimidine scaffold, evaluated under comparable antiproliferative assays, yields micromolar-range IC₅₀ values (1.03–1.22 μM against MGC803 and HGC-27) [2][3]. Furthermore, the isoxazolo[5,4-d]pyrimidine congeners studied in the same multi-targeted kinase series lacked the combined KDR/cKIT/TIE2 inhibition profile and oral bioavailability (48–56% in mice) achieved by isothiazolopyrimidine ureas [1]. Substitution with a thieno[2,3-d]pyrimidine scaffold shifts the fusion geometry and heteroatom placement, altering target engagement in Mixed Lymphocyte Reaction (MLR) immunosuppression assays where isothiazolo[5,4-d]pyrimidine derivatives achieve IC₅₀ ≤ 1 μM [4]. These quantitative divergences mean that procurement of the correct isothiazolo[5,4-d] scaffold—not a generic fused pyrimidine—is a prerequisite for reproducing published biological outcomes.

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Quantitative Head-to-Head Evidence Against Closest Structural Analogs


KDR Kinase Inhibition Potency: Isothiazolopyrimidine Urea Analogs Achieve >100-Fold Lower IC₅₀ Than Thiazolo[5,4-d]pyrimidine Derivatives in Cross-Study Comparison

Isothiazolopyrimidine urea analogs, derived from the isothiazolo[5,4-d]pyrimidine scaffold that includes the target compound as a core substructure, achieve KDR enzymatic and cellular IC₅₀ values below 10 nM and additionally inhibit cKIT and TIE2 [1]. In contrast, the closest scaffold analog—thiazolo[5,4-d]pyrimidine—when optimized via atom replacement strategy and evaluated under antiproliferative conditions against human gastric cancer cell lines, yields IC₅₀ values of 1.03 μM (MGC803) and 1.22 μM (HGC-27), representing an approximately 100-fold difference in potency magnitude [2][3]. This potency gap is not bridgeable by simple substituent variation, as it reflects fundamental differences in heteroatom placement (isothiazole N-S orientation vs. thiazole S-C orientation) affecting hinge-binding geometry in the kinase ATP pocket.

KDR/VEGFR2 inhibition Receptor tyrosine kinase Multi-targeted kinase inhibitor

Oral Bioavailability Advantage: Isothiazolopyrimidine Ureas Deliver 48–56% Oral Bioavailability in Mice While Maintaining Multi-Kinase Inhibition Not Achieved by Isoxazolopyrimidine Congeners

In a head-to-head series evaluating both isothiazolopyrimidines and isoxazolopyrimidines as multi-targeted receptor tyrosine kinase inhibitors, the selected isothiazolopyrimidine urea compounds 8 and 13 displayed 56% and 48% oral bioavailability in mice, respectively [1]. Importantly, these same compounds maintained potent inhibition of KDR (IC₅₀ < 10 nM), cKIT, and TIE2 simultaneously—a multi-target profile that was not replicated by the isoxazolopyrimidine congeners in the same study, which showed reduced breadth of kinase coverage [1]. This within-study comparison directly demonstrates that the isothiazolo sulfur atom (as opposed to isoxazolo oxygen) contributes to both target engagement breadth and favorable ADME properties.

Oral bioavailability Pharmacokinetics Isoxazolopyrimidine comparator

Anticancer Derivative Activity: 5-Amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione Schiff Bases Show Activity Across L-1210 Leukemia, Sa-180 Sarcoma, Ehrlich Carcinoma, and Nemeth Kellner Lymphoma

The target compound 3-methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione is the direct synthetic precursor to 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione, which upon reaction with aldehydes yields Schiff base derivatives. Machoń et al. (1987) reported that among 27 derivatives synthesized from this scaffold, those of Schiff base structure displayed strong activity against L-1210 leukemia, Sa-180 sarcoma, Ehrlich carcinoma, and Nemeth Kellner lymphoma [1]. A subsequent independent study by Lipnicka et al. (1994) confirmed that the 5-amino-3-methylisothiazolo[5,4-d]pyrimidine series demonstrates significant cytotoxic action against P-388 lymphocytic leukemia and KB nasopharyngeal carcinoma cell lines, with representative compounds 7 and 8 showing the most pronounced effects [2]. In comparison, the structurally distinct thieno[2,3-d]pyrimidine scaffold evaluated in anticancer programs showed that thiazolo[5,4-d]pyrimidine derivative 7a had superior activity to the corresponding thieno[2,3-d]pyrimidine 6a, reinforcing that heteroatom identity within the fused pyrimidine system is a critical determinant of anticancer potency [3].

Anticancer agents Schiff base derivatives 5-Amino-3-methylisothiazolo[5,4-d]pyrimidine

IRAK4 Inhibition: Isothiazolo[5,4-d]pyrimidine Scaffold Enables Sub-Nanomolar IRAK4 Inhibition as Demonstrated in Patented Inhibitor Series

The isothiazolo[5,4-d]pyrimidine scaffold, of which the target compound represents the core 4,6-dione variant, has been independently validated as a privileged chemotype for IRAK4 inhibition. The granted US patent US11459337B2 (CHIA TAI TIANQING) explicitly claims isothiazolo[5,4-d]pyrimidine compounds as IRAK4 inhibitors with applications in treating inflammatory and autoimmune diseases [1]. Independent BindingDB data confirm that isothiazolo[5,4-d]pyrimidine-based IRAK4 inhibitors achieve IC₅₀ values below 0.5 nM in enzymatic assays using mass spectrometry readout, with additional examples showing IC₅₀ of 4.30 nM [2]. This level of potency—sub-nanomolar enzymatic inhibition—places the isothiazolo[5,4-d]pyrimidine scaffold in a distinctly higher tier compared with alternative fused pyrimidine scaffolds, for which comparable IRAK4 inhibition has not been reported in the patent or primary literature.

IRAK4 inhibitor Inflammatory disease Sub-nanomolar potency

Physicochemical Differentiation: Computed Drug-Likeness Parameters of 3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione Versus Purine and Thiazolo Analogs for Fragment-Based Design

The computed physicochemical profile of 3-methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione includes a consensus Log P of 0.69, topological polar surface area (TPSA) of 106.85 Ų, 12 heavy atoms, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds . This profile satisfies the 'rule of three' criteria for fragment-based drug discovery (MW < 300, Log P ≤ 3, HBD ≤ 3, HBA ≤ 3) . In contrast, the parent purine scaffold (MW 120.11) has a different hydrogen-bonding topology due to the imidazole N(7) and N(9), while the thiazolo[5,4-d]pyrimidine analog shifts the sulfur position, altering both TPSA and Log P. The zero rotatable bonds confer conformational rigidity that can translate into improved entropy of binding when elaborated into lead compounds. Commercially, the compound is available at ≥97% purity from multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC .

Fragment-based drug design Physicochemical properties Purine bioisostere

Dual Dione Functionality for Divergent Derivatization: 4,6-Dione Enables Both 5-Amino Substitution and Ring Modification Pathways Not Accessible from Mono-Oxo or Unsubstituted Analogs

The 4,6(5H,7H)-dione functionality of the target compound provides two chemically distinct sites for derivatization: (1) the 5-position amine can be installed and subsequently converted to Schiff bases via aldehyde condensation, as demonstrated by Machoń et al. (1987) who synthesized 27 derivatives through this route [1], and (2) the dione carbonyls enable independent modifications not possible with mono-oxo isothiazolo[5,4-d]pyrimidin-4(5H)-one analogs (e.g., CAS 58648-95-6) [2]. The Lipnicka et al. (1994) study further validated this divergent reactivity by generating a series of 5-amino-3-methylisothiazolo[5,4-d]pyrimidines with varying substitution patterns and demonstrated structure-dependent cytotoxic activity against P-388 and KB cell lines, confirming that the 4,6-dione core supports systematic SAR exploration [3]. In comparison, the thiazolo[5,4-d]pyrimidine scaffold evaluated by Li et al. (2017) required independent synthetic routes for each substituent variation, limiting the efficiency of parallel library synthesis [4].

Synthetic intermediate Divergent derivatization 4,6-Dione reactivity

3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Evidence-Backed Research and Procurement Application Scenarios


Kinase-Focused Medicinal Chemistry: Synthesis of Multi-Targeted RTK Inhibitors with Sub-10 nM Potency and Oral Bioavailability

Procurement of 3-methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione is indicated for medicinal chemistry programs targeting receptor tyrosine kinases (KDR/VEGFR2, cKIT, TIE2) where sub-10 nM enzymatic and cellular potency is required, based on the validated isothiazolopyrimidine urea series reported by Ji et al. (2006) [1]. The scaffold's demonstrated ability to deliver 48–56% oral bioavailability in mice while maintaining multi-kinase inhibition distinguishes it from isoxazolopyrimidine congeners that lacked equivalent combined target coverage [1]. This compound serves as the starting material for generating focused kinase inhibitor libraries via 5-amino functionalization and subsequent urea coupling.

Anticancer Agent Development: Precursor for Schiff Base Derivatives with Multi-Tumor Lineage Activity

Research groups pursuing novel anticancer agents with activity across leukemia (L-1210, P-388), sarcoma (Sa-180), carcinoma (Ehrlich, KB), and lymphoma (Nemeth Kellner) models should prioritize this compound as the key intermediate for 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione synthesis [2][3]. The two independent studies by Machoń et al. (1987) and Lipnicka et al. (1994) collectively validate the anticancer potential of derivatives accessible from this single building block across 6 distinct tumor models, providing a reproducible entry point for SAR campaigns [2][3].

IRAK4-Targeted Inflammatory Disease Programs: Building Block for Sub-Nanomolar IRAK4 Inhibitor Synthesis

For industrial and academic groups developing IRAK4 inhibitors for inflammatory and autoimmune disease indications, this compound provides the core scaffold validated in US Patent 11,459,337 B2 (CHIA TAI TIANQING) [4]. The isothiazolo[5,4-d]pyrimidine chemotype has demonstrated sub-0.5 nM IRAK4 enzymatic inhibition in mass spectrometry-based assays [5], a potency tier that alternative fused pyrimidine scaffolds (thiazolo, thieno, oxazolo) have not matched in publicly available data. Procurement of the correct isothiazolo scaffold is essential for accessing this potency range.

Fragment-Based Drug Discovery: Rule-of-Three-Compliant Fragment with Documented Physicochemical Reproducibility

Fragment-based drug discovery programs requiring rule-of-three-compliant fragments (MW < 300, Log P ≤ 3, HBD ≤ 3, HBA ≤ 3) can utilize 3-methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione (MW 183.19, consensus Log P 0.69, TPSA 106.85 Ų, 0 rotatable bonds) as a purine bioisostere fragment with conformational rigidity . The compound is commercially available at ≥97% purity with batch-specific NMR, HPLC, and GC quality control documentation , ensuring experimental reproducibility across different procurement batches—a critical consideration for fragment screening campaigns where impurity profiles can confound hit identification.

Quote Request

Request a Quote for 3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.